molecular formula C20H19N5O B2997372 3-(3,5-dimethylphenyl)-6-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 893924-05-5

3-(3,5-dimethylphenyl)-6-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2997372
CAS No.: 893924-05-5
M. Wt: 345.406
InChI Key: HXJCOIXFADALOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(3,5-dimethylphenyl)-6-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one” is a complex organic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(3,5-dimethylphenyl)-6-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Pyrimidine Ring Construction: This step often involves the condensation of the triazole intermediate with a suitable nitrile or amidine compound.

    Substitution Reactions: Introduction of the 3,5-dimethylphenyl and 4-methylphenylmethyl groups can be done through nucleophilic substitution reactions using appropriate halides or organometallic reagents.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the triazole or pyrimidine rings, potentially leading to ring-opened products.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings or the triazole-pyrimidine core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, organometallic reagents like Grignard reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology

In biological research, triazolopyrimidines are often studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal chemistry applications include the development of new drugs targeting specific enzymes or receptors, particularly in the treatment of cancer, infectious diseases, and neurological disorders.

Industry

In industrial applications, the compound may be used in the development of new polymers, coatings, or other materials with specific properties.

Mechanism of Action

The mechanism of action of “3-(3,5-dimethylphenyl)-6-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one” depends on its specific biological target. Generally, it may act by binding to specific enzymes or receptors, inhibiting their activity, or modulating their function. The molecular targets and pathways involved can vary widely depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-dimethylphenyl)-6-[(4-chlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
  • 3-(3,5-dimethylphenyl)-6-[(4-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Uniqueness

The uniqueness of “3-(3,5-dimethylphenyl)-6-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one” lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both 3,5-dimethylphenyl and 4-methylphenylmethyl groups may confer unique properties in terms of binding affinity, selectivity, and overall pharmacokinetic profile.

Properties

IUPAC Name

3-(3,5-dimethylphenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O/c1-13-4-6-16(7-5-13)11-24-12-21-19-18(20(24)26)22-23-25(19)17-9-14(2)8-15(3)10-17/h4-10,12H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJCOIXFADALOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.